Dexanabinol, also known as HU-211, dexanabinone, sinnabidol, PA 50211, and PRS 211007, is a synthetic cannabinoid derivative. It is a non-psychotropic enantiomer of the naturally occurring cannabinoid, tetrahydrocannabinol (THC). Unlike THC, Dexanabinol lacks affinity for cannabinoid receptors CB1 and CB2, therefore it does not exhibit typical cannabimimetic activity.
Dexanabinol has been extensively studied for its potential therapeutic applications in various neurological conditions, inflammatory diseases, and cancer.
Dexanabinol, also known as HU-211, is a synthetic cannabinoid that is notable for its non-psychotropic properties. It is derived from Δ8-tetrahydrocannabinol and has been investigated for its potential therapeutic applications, particularly in neuroprotection and the treatment of traumatic brain injuries. The compound has garnered interest due to its ability to modulate the endocannabinoid system without inducing the psychoactive effects commonly associated with cannabinoids.
Dexanabinol is classified as a synthetic cannabinoid and is categorized under non-psychotropic cannabinoids. Its chemical formula is , with a molecular weight of 386.6 g/mol. The compound has been synthesized through various methods, which are crucial for its application in pharmaceutical formulations.
The synthesis of dexanabinol involves several key steps, beginning with Δ8-tetrahydrocannabinol as the starting material. The process typically includes:
Industrial methods focus on optimizing these reactions to enhance yield and purity, often employing techniques such as recrystallization and chromatography for purification.
Dexanabinol's structure features a complex arrangement characteristic of cannabinoids. The compound's molecular structure can be represented by the following details:
The compound's structural integrity is crucial for its pharmacological effects and stability in various formulations.
Dexanabinol can participate in several chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Dexanabinol exerts its effects primarily through interaction with the endocannabinoid system. It has been shown to bind to cannabinoid receptors, specifically the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and memory function. The compound's neuroprotective properties are attributed to its ability to modulate excitotoxicity and inflammation associated with neurodegenerative conditions .
Research indicates that dexanabinol may protect neuronal cells from damage by inhibiting excessive calcium influx and reducing oxidative stress, thereby preserving cellular integrity during traumatic events .
Dexanabinol exhibits several physical and chemical properties relevant to its use in pharmaceuticals:
Dexanabinol has been investigated for various scientific uses:
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 841-76-9
CAS No.: 18252-46-5
CAS No.: 20937-86-4